(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone
Overview
Description
Preparation Methods
The synthesis of GSK334429 involves several steps, starting with the preparation of the core structure, which includes a diazepane ring and a piperidine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these rings . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
GSK334429 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a tool compound to study histamine H3 receptor functions.
Biology: Investigated for its role in modulating neurotransmitter release and cognitive processes.
Industry: Utilized in the development of new therapeutic agents targeting histamine receptors.
Mechanism of Action
GSK334429 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking this receptor, GSK334429 increases the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine, which are crucial for cognitive processes and pain modulation .
Comparison with Similar Compounds
GSK334429 is unique due to its high affinity and selectivity for the histamine H3 receptor. Similar compounds include:
GSK207040: Another histamine H3 receptor antagonist with similar therapeutic potential.
JNJ7777120: A histamine H4 receptor ligand that also modulates histamine levels but targets a different receptor.
These compounds share some structural similarities but differ in their receptor selectivity and therapeutic applications.
Properties
Molecular Formula |
C20H29F3N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H29F3N4O/c1-15(2)25-8-3-9-27(13-12-25)19(28)16-6-10-26(11-7-16)17-4-5-18(24-14-17)20(21,22)23/h4-5,14-16H,3,6-13H2,1-2H3 |
InChI Key |
AHHPKVQYHXNBQN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC(C)N1CCCN(CC1)C(=O)C2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(1-methylethyl)-4-((1-(6-(trifluoromethyl)-3-pyridinyl)-4-piperidinyl)carbonyl)hexahydro-1H-1,4-diazepine GSK 334429 GSK-334429 GSK334429 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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